5Z-tetradecenoic acid

Descripción general

Descripción

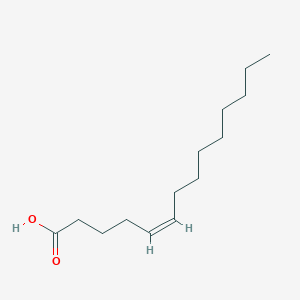

5Z-Tetradecenoic acid: is an unsaturated fatty acid with the molecular formula C14H26O2 . It is characterized by a double bond in the fifth position from the carboxyl end, in the cis configuration. This compound is an intermediate in the oxidation of unsaturated fatty acids and is incorporated into triglycerides but not phospholipids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5Z-tetradecenoic acid can be achieved through a Wittig reaction. The general procedure involves the reaction of (4-carboxybutyl)triphenylphosphonium bromide with sodium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. This is followed by the addition of nonan-1-al in tetrahydrofuran, resulting in the formation of the desired unsaturated carboxylic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of fatty acid synthesis and purification apply. This typically involves large-scale chemical synthesis followed by purification processes such as distillation or crystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Chemical Reactions of 5Z-Tetradecenoic Acid

This compound undergoes several chemical reactions, primarily centered around its double bond and carboxyl group.

- Oxidation: The double bond in this compound can undergo oxidation, leading to the formation of epoxides or hydroxylated products. Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

- Reduction: The double bond in this compound can be reduced to form tetradecanoic acid. Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.

- Substitution: The carboxyl group can participate in esterification reactions to form esters, using acidic or basic catalysts.

Reaction Types, Reagents, and Products

| Reaction | Reagents and Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Osmium tetroxide (OsO4) | Epoxides, Hydroxylated fatty acids |

| Reduction | H2, Palladium on carbon (Pd/C) | Tetradecanoic acid |

| Esterification | Alcohol, Acidic or basic catalyst | Esters |

Comparison with Similar Compounds

Biological and Industrial Significance

- This compound is primarily incorporated into triglycerides rather than phospholipids, indicating its importance in energy storage and lipid metabolism.

- It has been identified in tissues of patients with mitochondrial beta-oxidation defects, such as very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) and multiple acyl-CoA dehydrogenase deficiency (MADD) .

- It is used as an intermediate in the synthesis of other long-chain fatty acids and complex lipids and is studied for its role in fatty acid metabolism.

- This compound is investigated for its potential as a biomarker in the diagnosis of diseases such as non-small cell lung cancer.

- It is utilized in the production of surfactants, lubricants, and other industrial chemicals.

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : 5Z-tetradecenoic acid serves as a model compound in studies of fatty acid metabolism and oxidation. It is used for the identification and quantification of unsaturated fatty acids in analytical chemistry.

- Reactivity : The compound undergoes various chemical reactions such as oxidation (leading to epoxides or hydroxylated products), reduction to tetradecanoic acid, and substitution reactions to form esters.

Biology

- Metabolic Pathways : It plays a crucial role in mitochondrial beta-oxidation, particularly in conditions such as very long-chain acyl-CoA dehydrogenase deficiency. Studies show that it accumulates in tissues affected by this metabolic disorder.

- Ecological Role : this compound is utilized in ecological studies for its olfactory properties, influencing the behavior of certain insect species .

Medicine

- Biomarker Potential : Research indicates that this compound may serve as a biomarker for diseases such as non-small cell lung cancer. It has been identified in the serum of patients with early-stage lung cancer, suggesting its utility in metabolomics for early disease detection .

Industry

- Chemical Production : The compound is used in the production of specialty chemicals and as an intermediate in synthesizing complex molecules. Its derivatives find applications in surfactants and lubricants .

Case Studies

-

Fatty Acid Metabolism Research :

- A study investigated the role of this compound in mitochondrial beta-oxidation disorders. The findings highlighted its accumulation in specific tissues, providing insights into metabolic dysfunctions related to fatty acids.

- Cancer Biomarker Identification :

- Ecological Studies on Insect Behavior :

Mecanismo De Acción

The mechanism of action of 5Z-tetradecenoic acid involves its incorporation into metabolic pathways related to fatty acid oxidation. It is metabolized by enzymes involved in beta-oxidation, leading to the production of energy and other metabolites. In the context of disease, its accumulation can indicate defects in these metabolic pathways .

Comparación Con Compuestos Similares

- 9E-Tetradecenoic acid

- 5Z-Dodecenoic acid

- 14-Hydroxy-5Z-tetradecenoic acid

- 16-Hydroxy-5-hexadecenoic acid

Comparison: 5Z-tetradecenoic acid is unique due to its specific double bond position and configuration. Compared to 9E-tetradecenoic acid, which has a double bond in the ninth position, this compound has different chemical reactivity and biological roles. The presence of hydroxyl groups in compounds like 14-hydroxy-5Z-tetradecenoic acid and 16-hydroxy-5-hexadecenoic acid adds additional functional groups that can participate in further chemical reactions .

Actividad Biológica

5Z-Tetradecenoic acid, also known as (5Z)-tetradecenoic acid or physeteric acid, is a long-chain unsaturated fatty acid with significant biological activity. This article explores its synthesis, metabolic pathways, biological functions, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound has the chemical formula C14H26O2 and features a double bond at the 5th carbon position, contributing to its unique properties. The synthesis typically involves the Wittig reaction, where 1-nonanal reacts with (4-carboxybutyl)triphenylphosphonium bromide under specific conditions to yield the desired product.

Metabolic Role

This compound plays a crucial role in fatty acid metabolism. It is primarily incorporated into triglycerides rather than phospholipids, indicating its importance in energy storage and lipid metabolism. Notably, it has been identified in tissues of patients with mitochondrial beta-oxidation defects, particularly in conditions like very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) and multiple acyl-CoA dehydrogenase deficiency (MADD) .

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Fatty Acid Oxidation | Acts as an intermediate in the oxidation of unsaturated fatty acids. |

| Triglyceride Formation | Incorporated into triglycerides for energy storage. |

| Mitochondrial Beta-Oxidation | Involved in mitochondrial metabolism, particularly in VLCADD. |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It has been shown to inhibit xanthine oxidase activity, which is crucial for reducing oxidative stress in biological systems. Studies report IC50 values ranging from 75.11 to 250.74 µg/mL, indicating its potential as an antioxidant agent .

- Antimicrobial Effects : The compound demonstrates antimicrobial activity against various pathogens. Its incorporation into lipid membranes affects membrane fluidity and integrity, leading to altered bacterial virulence .

- Potential Biomarker : Due to its presence in specific metabolic disorders, this compound is being investigated as a biomarker for diagnosing conditions such as non-small cell lung cancer and metabolic syndromes .

Case Study: Mitochondrial Disorders

In patients with VLCADD, elevated levels of this compound have been documented. This accumulation is linked to impaired fatty acid oxidation pathways, highlighting the compound's role as a diagnostic marker for metabolic disorders .

Research Findings

Recent studies have further elucidated the mechanisms of action of this compound:

- Inhibition of Bacterial Virulence : Research on Pseudomonas aeruginosa indicates that tetradecanoic acids can modulate virulence factor production, suggesting their use in developing therapeutic strategies against infections .

- Impact on Lipid Metabolism : Studies show that this fatty acid can influence lipid profiles and may have implications for metabolic health and disease management .

Propiedades

IUPAC Name |

(Z)-tetradec-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGUVBVUFZMJMX-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5Z-Tetradecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5684-70-8 | |

| Record name | cis-5-Tetradecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5Z-Tetradecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005684708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5Z-TETRADECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V30VR06B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5Z-Tetradecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of physeteric acid?

A1: Physeteric acid is found naturally in various marine organisms. It was first discovered in sperm whale oil, specifically in both the head oil and blubber oil. [, ] Later, it was also identified as a major component in the essential oil extracted from the leaves of Eugenia stigmatosa DC., a plant native to South America. []

Q2: What is the chemical structure of physeteric acid?

A2: Physeteric acid is a monounsaturated fatty acid with the systematic name (5Z)-tetradecenoic acid. Its molecular formula is C14H26O2. The structure consists of a 14-carbon chain with a cis double bond between the 5th and 6th carbon atoms from the carboxyl group. [, ]

Q3: What are the potential industrial applications of physeteric acid?

A3: Physeteric acid can be used as a precursor in the synthesis of longer-chain diacids and diesters through chemical processes like pyrolysis, ethanolysis, metathesis, and hydrogenation. These synthesized compounds, such as dodecanedioic acid (from physeteric acid) or tetradecanedioic acid (from lauroleic acid), have potential applications in various industries, including the production of polymers, lubricants, and cosmetics. []

Q4: Are there any known analytical techniques to identify and quantify physeteric acid?

A4: Early research relied on chemical derivatization and degradation to determine the structure of physeteric acid. [, ] Modern analytical techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) allow for the identification and quantification of physeteric acid in complex mixtures, such as essential oils. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.